3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Overview
Description
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one is a synthetic organic compound belonging to the class of benzochromenones. This compound is characterized by its unique structure, which includes a benzochromenone core with a 1-methyl-2-oxopropoxy substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzochromenone core.
Formation of the 1-Methyl-2-oxopropoxy Group: The benzochromenone intermediate is then reacted with iodomethane and potassium hydroxide in acetonitrile to introduce the 1-methyl-2-oxopropoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate enzymes involved in key biological processes.
Modulating Signaling Pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.
Interacting with Receptors: It may bind to cellular receptors, triggering downstream effects that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(2-oxopropoxy)-6H-benzo[C]chromen-6-one: This compound shares a similar benzochromenone core but differs in the position and nature of the substituents.
3-(2-Oxopropoxy)-6H-benzo[C]chromen-6-one: Another related compound with a different substitution pattern.
Uniqueness
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-oxobutan-2-yloxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10(18)11(2)20-12-7-8-14-13-5-3-4-6-15(13)17(19)21-16(14)9-12/h7-9,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMICNKBWQJSMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387403 | |
Record name | 3-[(3-Oxobutan-2-yl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307549-77-5 | |
Record name | 3-[(3-Oxobutan-2-yl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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